molecular formula C12H17N3O2 B14005216 Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- CAS No. 398507-80-7

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-

Cat. No.: B14005216
CAS No.: 398507-80-7
M. Wt: 235.28 g/mol
InChI Key: BLQSENNYARVVFU-UHFFFAOYSA-N
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Description

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-, is a piperazine derivative featuring a phenyl group at the 4-position and an (aminooxy)acetyl moiety at the 1-position. This compound’s synthesis likely involves alkylation or coupling reactions, similar to methods described for structurally related piperazines. For example, intermediates such as 1-(aryl)piperazine derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig amination (). The (aminooxy)acetyl group may be introduced through acylation using chloroacetyl chloride followed by substitution with hydroxylamine derivatives ().

Piperazine derivatives are renowned for their versatility in medicinal chemistry, with applications ranging from antipsychotic agents to enzyme inhibitors. The rigid piperazine scaffold allows for distinct conformational preferences, facilitating interactions with biological targets such as dopamine and serotonin receptors ().

Properties

CAS No.

398507-80-7

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-aminooxy-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C12H17N3O2/c13-17-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10,13H2

InChI Key

BLQSENNYARVVFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CON

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

General Synthetic Procedure

  • Protection of the aminooxy group : The aminooxy group is often protected to prevent unwanted reactions during acylation. For example, Boc-protection can be applied to aminooxyacetic acid.

  • Activation of aminooxyacetic acid : The carboxylic acid group of aminooxyacetic acid is activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form an active ester intermediate.

  • Acylation of 4-phenylpiperazine : The activated aminooxyacetyl intermediate is reacted with 4-phenylpiperazine under controlled conditions (e.g., in anhydrous solvents like dichloromethane or DMF) to form the amide bond at the 1-position of the piperazine ring.

  • Deprotection : If protecting groups were used, they are removed under mild acidic conditions to yield the free aminooxyacetyl derivative.

  • Purification : The crude product is purified by chromatographic methods such as flash column chromatography or preparative HPLC to obtain the target compound with high purity.

Alternative Approaches

  • Direct coupling without protection : In some cases, direct coupling of aminooxyacetic acid with 4-phenylpiperazine is possible if reaction conditions are carefully optimized to minimize side reactions.

  • Use of aminooxyacetyl chloride : Instead of activating the acid, the acid chloride derivative of aminooxyacetic acid can be synthesized and directly reacted with 4-phenylpiperazine to form the amide bond.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Protection Boc2O, base (e.g., triethylamine) Protects aminooxy group
Activation EDC or DCC, NHS (N-hydroxysuccinimide) Forms active ester intermediate
Coupling 4-Phenylpiperazine, solvent (DCM, DMF), room temperature or slight heating Controlled stoichiometry critical
Deprotection TFA (trifluoroacetic acid) in DCM Mild acid conditions to remove Boc
Purification Silica gel chromatography or HPLC Ensures high purity and yield

Analytical Characterization

After synthesis, the compound is characterized by:

Research Results and Yields

According to patent literature and academic research, the yields of the coupling step typically range from 60% to 85%, depending on the purity of starting materials and reaction conditions. The use of protecting groups improves selectivity and yield but adds steps to the synthesis.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Protected aminooxyacetic acid coupling Boc-protected aminooxyacetic acid, EDC/DCC, 4-phenylpiperazine High selectivity, good yields Additional protection/deprotection steps 70-85
Direct coupling (no protection) Aminooxyacetic acid, EDC/DCC, 4-phenylpiperazine Simpler, fewer steps Risk of side reactions, lower yield 60-70
Acid chloride method Aminooxyacetyl chloride, 4-phenylpiperazine Fast reaction Requires acid chloride preparation, moisture sensitive 65-80

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The (aminooxy)acetyl group (–O–NH–CO–CH<sub>3</sub>) introduces a reactive site for nucleophilic or electrophilic interactions. Key reactions include:

  • Hydrolysis : The acetyl group may undergo base- or acid-catalyzed hydrolysis to yield hydroxylamine derivatives.

  • Nucleophilic Substitution : The aminooxy (–ONH<sub>2</sub>) group can act as a nucleophile, reacting with carbonyl compounds (e.g., ketones, aldehydes) to form oxime derivatives.

Example Reaction Pathway:

1 Aminooxy acetyl 4 phenylpiperazine+RCHOOxime Adduct+H2O\text{1 Aminooxy acetyl 4 phenylpiperazine}+\text{RCHO}\rightarrow \text{Oxime Adduct}+\text{H}_2\text{O}

Ring Functionalization

The piperazine core enables modifications at the nitrogen atoms:

  • N-Alkylation : The secondary amine in piperazine can react with alkyl halides or epoxides to form tertiary amines .

  • Coordination Chemistry : The lone electron pairs on the piperazine nitrogens allow coordination with transition metals (e.g., Cd(II), Cu(II)), forming stable complexes .

Table 1: Comparative Reactivity of Piperazine Derivatives

Reaction TypeReagentsProduct ExampleNotes
N-AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>N-Methylated piperazineEnhanced solubility in organic solvents
Metal CoordinationCd(NO<sub>3</sub>)<sub>2</sub>Cd-piperazine Schiff base complexStabilized via N–Cd bonds

Role of the Phenyl Substituent

The 4-phenyl group influences electronic and steric properties:

  • Electron-Withdrawing Effects : May reduce the basicity of the piperazine ring, impacting protonation and reaction kinetics.

  • π-π Interactions : Facilitates binding to aromatic residues in biological targets (e.g., enzymes, receptors) .

Oxidation and Reductive Pathways

  • N-Oxidation : The aminooxy group is susceptible to oxidation, potentially forming nitroso or nitro derivatives.

  • Reductive Cleavage : Catalytic hydrogenation could break the N–O bond in the aminooxy group, yielding primary amines .

Biological Activity Considerations

While the search results do not directly address this compound, structurally similar piperazine derivatives (e.g., 9 , 17 , 32 ) exhibit:

  • Apoptosis induction via caspase activation .

  • Tubulin polymerization inhibition (e.g., compound 40 ) .

  • Enhanced solubility and bioavailability through piperazine functionalization .

Limitations and Research Gaps

No experimental data for "1-[(aminooxy)acetyl]-4-phenylpiperazine" was identified in the reviewed sources. Future studies should prioritize:

  • Synthesis and characterization of this compound.

  • Kinetic studies of its hydrolysis and alkylation pathways.

  • Biological screening for antitumor or antimicrobial activity.

Scientific Research Applications

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Effects on Receptor Binding

  • 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (): The methoxy group enhances dopamine D2 receptor affinity (Ki < 100 nM).
  • Biphenyl-aryl piperazine derivatives (): The acetyl linker in these compounds improves antipsychotic activity by balancing anti-dopaminergic and anti-serotonergic effects. The (aminooxy)acetyl group in the target compound may modulate similar pathways but with unique kinetics due to its aminooxy moiety.
  • Coumarin-piperazine hybrids (): The acetyl group at the C-6 position of coumarin enhances 5-HT1A receptor affinity (subnanomolar Ki). The (aminooxy)acetyl group in the target compound might exhibit comparable or superior binding due to additional hydrogen-bonding capabilities.

B. Substituent Position and Bioactivity

  • Meta- vs. para-substitutions (): 1-(3-Trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A receptors, whereas para-substituted analogs (e.g., 1-(4-fluorophenyl)piperazine) exhibit reduced selectivity. The phenyl group in the target compound’s 4-position may favor interactions analogous to para-substituted derivatives.
Pharmacological Activity
Compound Biological Activity Key Findings Reference
1-[(Aminooxy)acetyl]-4-phenyl- Hypothetical Predicted serotonin/dopamine modulation via (aminooxy)acetyl moiety -
1-(2-Methoxyphenyl)-piperazine Antipsychotic High D2 affinity (Ki = 12 nM); induces catalepsy at high doses
Biphenyl-acetyl piperazine Antidopaminergic/antiserotonergic QPlogBB and electron affinity correlate with activity (IC50 ~ 50 nM)
Thiazole-piperazine hybrids Acetylcholinesterase inhibition IC50 = 1.2–3.5 µM (thiazole substituents enhance AChE binding)
Piperidone-piperazine conjugates Anticancer (MCF-7 cells) Acetyl-group analogs show IC50 = 1.148 µM (vs. 5-fluorouracil IC50 = 3.15 µM)

Key Observations:

  • The (aminooxy)acetyl group in the target compound may confer dual functionality: the acetyl moiety mimics bioactive linkers in antipsychotic agents (), while the aminooxy group could enhance solubility or metabolic stability compared to halogenated analogs ().
  • Piperazine derivatives with acetyl linkers (e.g., ) demonstrate that small structural changes (e.g., aminooxy vs. methoxy) significantly alter receptor subtype selectivity and potency.
Physicochemical Properties
  • Solubility: The aminooxy group may improve aqueous solubility compared to nonpolar substituents (e.g., 1-benzylpiperazine in ).
  • pKa Values: Piperazines with electron-withdrawing substituents (e.g., acetyl) exhibit pKa shifts (e.g., pKa1 = 3.73, pKa2 = 7.98 for HEHPP in ). The target compound’s pKa may differ due to the aminooxy group’s basicity.

Biological Activity

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- is notable due to its unique structural features, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- is characterized by the presence of an aminooxyacetyl group and a phenyl group attached to the piperazine ring. Its chemical formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2} with a molecular weight of 220.27 g/mol. The unique substitution pattern imparts distinct chemical and biological properties that are being explored in various research contexts.

Table 1: Structural Characteristics

PropertyValue
Chemical FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
Functional GroupsAminooxy, Acetyl
Piperazine CoreYes

The biological activity of Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects such as anti-inflammatory and anticancer properties .

Enzyme Inhibition

One of the significant findings is the compound's ability to inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Virtual screening studies have demonstrated that piperazine derivatives can bind effectively at both peripheral anionic sites and catalytic sites of AChE, suggesting potential applications in treating neurodegenerative diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperazine derivatives. For instance, compounds based on the piperazine structure have shown potent activity against various cancer cell lines, including A549 (lung cancer) and Hela (cervical cancer), with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

Table 2: Antitumor Activity Data

CompoundCancer Cell LineIC50 (µM)Comparison Control (Cisplatin)
Piperazine derivativeA5490.1911.54
Piperazine derivativeHeLa0.4120.52
Piperazine derivativeSGC79015.2412.44

Reperfusion Injury Prevention

A study explored the use of piperazine acetamide derivatives in preventing reperfusion injury—a common complication following restoration of blood flow after ischemia. The research demonstrated that these compounds could significantly limit damage caused by leukocytes during reperfusion, highlighting their potential in cardiac therapies .

NK-1 Receptor Antagonism

Another investigation focused on piperazinyl oxime ethers as NK-1 receptor antagonists. These compounds exhibited high affinity for the NK-1 receptor, which is implicated in pain and inflammatory responses, suggesting their potential as therapeutic agents for pain management .

Q & A

Q. Basic Research Focus

  • NMR : 1H/13C NMR confirms regioselectivity of substitutions (e.g., phenyl group position) and acetyl group integration .
  • HPLC-MS : Reversed-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate purity and molecular weight .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (aminooxyacetyl and piperazine) .
    Reference standards (e.g., p-tolylpiperazine) improve quantification accuracy in complex matrices like biological samples .

How can contradictory data on the compound’s pharmacological activity be resolved?

Advanced Research Focus
Discrepancies in bioactivity studies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Dose-response standardization : Use IC50/EC50 curves across multiple cell lines (e.g., HEK-293 vs. CHO) to assess receptor selectivity .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., unreacted chloroacetyl intermediates) that may antagonize target receptors .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and rationalizes activity differences between analogs .

What are the stability and storage requirements for Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-?

Basic Research Focus
The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Stability studies recommend:

  • Storage : −20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
  • Solvent compatibility : DMSO or dry acetonitrile minimizes decomposition; aqueous buffers (pH > 7) accelerate degradation .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks simulates long-term storage, with HPLC monitoring of degradation products .

What strategies optimize the compound’s selectivity for CNS targets versus peripheral receptors?

Advanced Research Focus
Enhancing blood-brain barrier (BBB) penetration while reducing peripheral off-target effects requires:

  • LogP optimization : Aim for 2–3 via substituent adjustments (e.g., fluorophenyl groups improve BBB transit ).
  • P-glycoprotein evasion : Methyl or ethyl ester prodrugs reduce efflux pump recognition .
  • In vivo PET imaging : Radiolabeled analogs (e.g., 18F derivatives) track brain uptake kinetics in rodent models .

How does the aminooxyacetyl moiety influence the compound’s reactivity in bioconjugation?

Advanced Research Focus
The aminooxy group enables site-specific oxime ligation with carbonyl-containing biomolecules (e.g., glycoproteins). Key considerations:

  • pH control : Reactions at pH 4.5–5.5 maximize oxime bond formation while minimizing hydrolysis .
  • Stoichiometry : A 1.5–2.0 molar excess of the aminooxy compound ensures complete conjugation .
  • Competing reactions : Competing hydrazone formation is suppressed using aniline catalysts .

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